

An In-depth Technical Guide to 1-(2-Cyanophenyl)-3-phenylurea

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Compound of Interest

Compound Name: 1-(2-Cyanophenyl)-3-phenylurea

Cat. No.: B088482

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This technical guide provides a comprehensive overview of **1-(2-Cyanophenyl)-3-phenylurea**, including its chemical identity, synthesis methodologies, and potential biological significance. The information is curated for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

IUPAC Name: **1-(2-Cyanophenyl)-3-phenylurea**[\[1\]](#)

Synonyms:

- N-(2-Cyanophenyl)-N'-phenylurea

Molecular Structure:

- Molecular Formula: $C_{14}H_{11}N_3O$ [\[1\]](#)
- Molecular Weight: 237.26 g/mol
- InChI Key: WJBBZNVIKICMHI-UHFFFAOYSA-N[\[1\]](#)
- SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C#N[\[1\]](#)

Physicochemical Properties (Predicted):

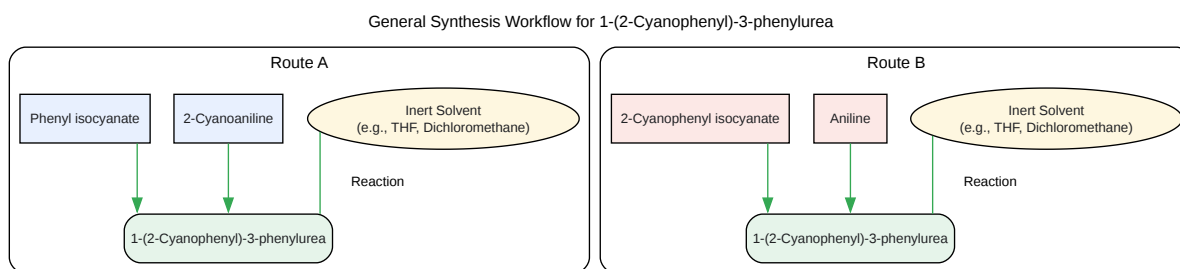
While experimental data for **1-(2-Cyanophenyl)-3-phenylurea** is not readily available in the cited literature, predicted properties can be informative.

Property	Value	Source
XlogP	2.0	PubChemLite[1]
Monoisotopic Mass	237.09021 Da	PubChemLite[1]

Synthesis of 1-(2-Cyanophenyl)-3-phenylurea

The synthesis of unsymmetrical diaryl ureas like **1-(2-Cyanophenyl)-3-phenylurea** is well-established in organic chemistry. The most common and direct approach involves the reaction of an isocyanate with an aniline. For the target molecule, two primary synthetic routes are feasible.

Logical Synthesis Workflow:



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Caption: Alternative synthetic routes to **1-(2-Cyanophenyl)-3-phenylurea**.

Experimental Protocol (Representative):

While a specific protocol for **1-(2-Cyanophenyl)-3-phenylurea** is not detailed in the searched literature, the following general procedure for the synthesis of a substituted 1-(2-cyanophenyl)urea derivative can be adapted. This protocol is based on the reaction of an amine with 2-cyanophenyl isocyanate.

Materials:

- Aniline (or substituted aniline)
- 2-Cyanophenyl isocyanate
- Anhydrous Tetrahydrofuran (THF)
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus

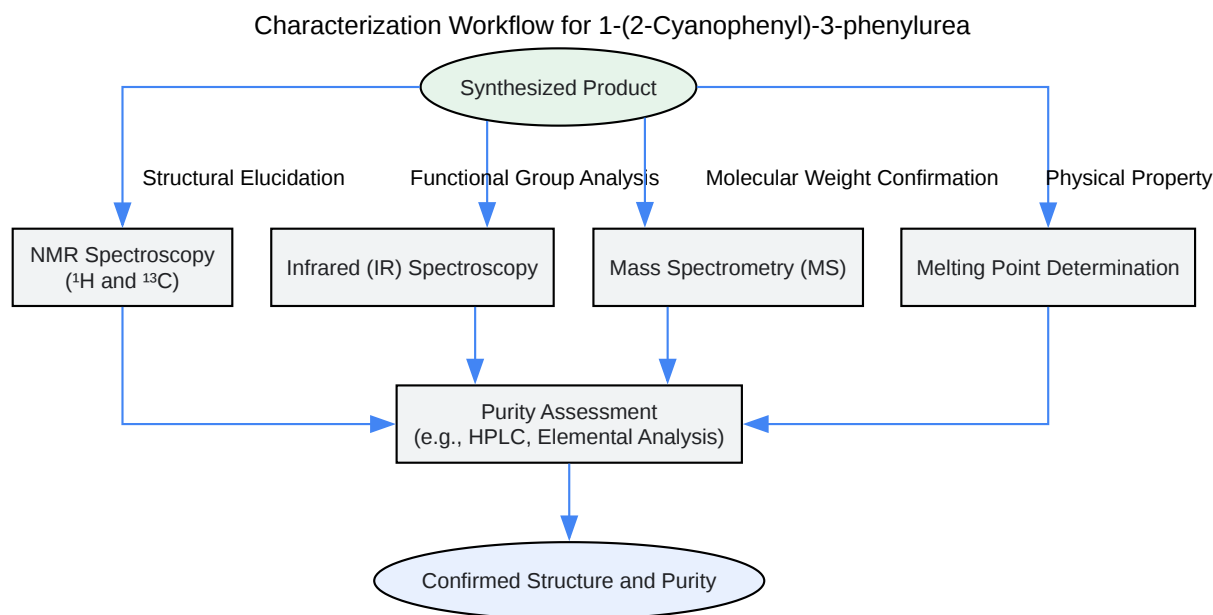
Procedure:

- To a solution of aniline (1 equivalent) in anhydrous THF, add 2-cyanophenyl isocyanate (1 equivalent).
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by TLC until the starting material (aniline) is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel to afford the desired **1-(2-Cyanophenyl)-3-phenylurea**.

Characterization

Though specific spectral data for **1-(2-Cyanophenyl)-3-phenylurea** are not available in the provided search results, a typical characterization workflow would involve the following spectroscopic techniques.

Characterization Workflow:



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Caption: A logical workflow for the structural and purity confirmation.

Expected Spectroscopic Features:

Based on the structure of **1-(2-Cyanophenyl)-3-phenylurea**, the following spectral features would be anticipated:

- ¹H NMR: Signals corresponding to the aromatic protons on both the phenyl and cyanophenyl rings, as well as signals for the N-H protons of the urea linkage. The integration of these signals would confirm the proton count.
- ¹³C NMR: Resonances for the carbon atoms of the two aromatic rings, the cyano group, and the carbonyl carbon of the urea moiety.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the urea, the C=O stretching of the carbonyl group, and the C≡N stretching of the cyano group. For a related compound, 1-(2-Cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea, the C≡N and C=O stretches were observed at 2231 cm⁻¹ and 1694 cm⁻¹, respectively[2].

- **Mass Spectrometry:** The molecular ion peak corresponding to the exact mass of the compound.

Potential Biological and Research Applications

While specific biological activities for **1-(2-Cyanophenyl)-3-phenylurea** are not detailed in the provided search results, the broader class of phenylurea derivatives is known for a wide range of biological effects.

General Biological Activities of Phenylureas:

- **Anticancer Agents:** Many diarylurea compounds have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.
- **Herbicides:** Substituted phenylureas are known to act as herbicides by inhibiting photosynthesis.
- **Enzyme Inhibitors:** Phenylurea derivatives have been synthesized and evaluated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase[3].
- **Antifungal and Elicitor Activity:** Compounds containing the 1-(2-cyanophenyl)urea moiety have been investigated for their antifungal properties and their ability to induce systemic acquired resistance (SAR) in plants[2][4]. For instance, a derivative, 1-(2-Cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea, showed significant inhibition of gray mold on cucumber and pepper leaves[4].

The presence of the 2-cyano group on the phenyl ring of **1-(2-Cyanophenyl)-3-phenylurea** offers a site for potential chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery and agrochemical research. The nitrile group can also participate in various chemical transformations, further expanding the synthetic utility of this compound.

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References

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